molecular formula C9H18ClNO2 B6364368 Ethyl 1-methylpiperidine-4-carboxylate hydrochloride CAS No. 52700-61-5

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6364368
CAS No.: 52700-61-5
M. Wt: 207.70 g/mol
InChI Key: VCDKYOSOIFVOKT-UHFFFAOYSA-N
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Description

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HClThis compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride can be synthesized through the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of Ethyl 1-methylpiperidine-4-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific molecular targets. The piperidine ring structure allows for binding to various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but with a Boc protecting group.

    Ethyl 4-oxo-1-piperidinecarboxylate: Contains a keto group instead of a methyl group.

    Ethyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of a methyl group.

Uniqueness

Ethyl 1-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methyl group on the piperidine ring enhances its lipophilicity and potential for receptor binding .

Properties

IUPAC Name

ethyl 1-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKYOSOIFVOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52700-61-5
Record name 52700-61-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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